3-(碘甲基)吡咯烷

描述

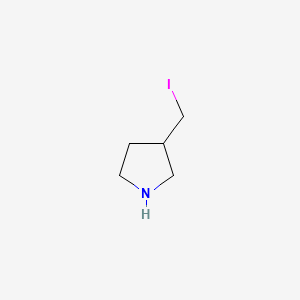

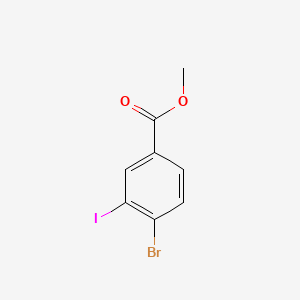

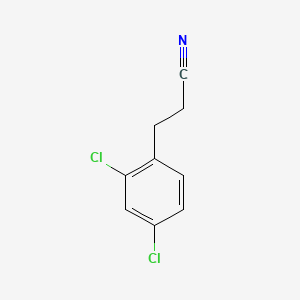

“3-(Iodomethyl)pyrrolidine” is a derivative of pyrrolidine . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . The compound “3-(Iodomethyl)pyrrolidine” has a pyrrolidine ring with an iodomethyl group attached to it .

Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . The synthesis of “3-(Iodomethyl)pyrrolidine” would involve the introduction of the iodomethyl group to the pyrrolidine ring .Molecular Structure Analysis

The molecular structure of “3-(Iodomethyl)pyrrolidine” consists of a five-membered pyrrolidine ring with an iodomethyl group attached to it . The pyrrolidine ring is a saturated heterocycle, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine and its derivatives, including “3-(Iodomethyl)pyrrolidine”, can undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Iodomethyl)pyrrolidine” would be similar to those of pyrrolidine, with modifications due to the presence of the iodomethyl group .科学研究应用

吡咯烷,包括衍生自 3-(碘甲基)吡咯烷的吡咯烷,在医药和工业中很重要,例如在染料或农用化学物质中。它们可以通过 [3+2] 环加成过程合成,展示了它们在现代科学中的重要性和在化学合成中的多功能性 (Żmigrodzka 等人,2022 年)。

可以通过控制反应温度来实现功能化 3-碘吡咯烷衍生物的立体选择性形成,突出了吡咯烷合成的灵活性,可用于潜在的药物化学和有机催化应用 (Feula 等人,2013 年)。

衍生自 3-(碘甲基)吡咯烷的吡咯烷衍生物用于不对称反应中,以高对映纯度创建炔丙胺,展示了它们在创建立体化学复杂分子的用途 (赵和塞德尔,2015 年)。

使用 (S)-2-(碘甲基)吡咯烷进行钴催化的碳-碳键形成,得到对映纯的吡咯烷衍生物,这对合成菲啶并吲哚类生物碱很重要 (徐等人,2011 年)。

多取代的吡咯烷,可能包括 3-(碘甲基)吡咯烷衍生物,使用环加成/环化策略合成,并且由于它们的原子经济性和立体选择性,在天然产物合成中至关重要 (李等人,2018 年)。

使用氯胺-T (CT) 从 γ-碘烯烃合成的碘甲基化吡咯烷衍生物在创建吡咯烷和双环吡咯烷衍生物方面表现出高立体选择性和有效性 (Minakata 等人,2002 年)。

吡咯烷衍生物对于有机合成、金属催化和有机催化中的各种应用至关重要。新方法允许从易得的材料中创建复杂的多杂环吡咯烷,强调了它们在化学合成中的巨大潜力 (Otero-Fraga 等人,2017 年)。

属性

IUPAC Name |

3-(iodomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMVPHOJCZZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693563 | |

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Iodomethyl)pyrrolidine | |

CAS RN |

1289386-74-8 | |

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)

![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)